molecular formula C9H11N3 B13495584 N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

Cat. No.: B13495584
M. Wt: 161.20 g/mol
InChI Key: YUIAYADFXZIUAJ-UHFFFAOYSA-N
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Description

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a chemical building block designed for medicinal chemistry and drug discovery programs. Its core structure is the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged heterocyclic framework recognized for its versatility in designing biologically active compounds . This azaindole analog is of significant research value due to its similarity to purine bases, which allows it to interact with a variety of enzymatic targets . Researchers leverage this compound and its derivatives in the exploration of new therapeutic agents, with published investigations covering areas such as anticancer agents and antimicrobial applications, including the development of novel antibacterial and antifungal compounds to address the critical global health challenge of antimicrobial resistance (AMR) . The structural motif is amenable to further functionalization, enabling synthetic strategies like [3 + 2] cycloadditions and transition metal-catalyzed couplings to create diverse chemical libraries for biological screening . This product is intended for use in laboratory research to facilitate the development of novel small-molecule inhibitors. For Research Use Only. Not for human use.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-10-5-7-6-12-9-8(7)3-2-4-11-9/h2-4,6,10H,5H2,1H3,(H,11,12)

InChI Key

YUIAYADFXZIUAJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CNC2=C1C=CC=N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step process involving:

  • Construction of the pyrrolo[2,3-b]pyridine core.
  • Functionalization at the 3-position to introduce a methanamine group.
  • Methylation of the amine nitrogen to yield the N-methyl derivative.

A common approach involves condensation reactions between pyridine derivatives and methylated amines under acidic or basic conditions, followed by reduction or substitution steps to obtain the target compound.

Detailed Synthetic Routes

Step Reaction Type Reagents & Conditions Description Yield & Notes
1 Formation of pyrrolo[2,3-b]pyridine core Starting from 4-chloro-1H-pyrrolo[2,3-b]pyridine, sodium hydride (NaH) in DMF at 0°C Deprotonation and nucleophilic substitution to build the core ring system High yield (~84%) with careful temperature control
2 Introduction of methanamine group Reaction of pyrrolo[2,3-b]pyridine derivatives with methylamine in polar solvents like DMF under reflux Amination at the 3-position to form methanamine substituent Moderate yield (~56%), optimized by stoichiometry and temperature control
3 Methylation of amine Treatment with iodomethane in DMF at 0°C to room temperature Alkylation of amine nitrogen to form N-methyl derivative Good yield (~72%), purification by crystallization

Alternative Synthetic Approaches

  • Chloroacetyl Intermediate Route: Preparation of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone followed by amination with methylamine to introduce the methanamine group.

  • Catalytic Hydrogenation: Reduction of nitrile or imine intermediates using lithium aluminum hydride or catalytic hydrogenation to yield the methanamine functionality.

  • Protecting Group Strategies: Use of benzenesulfonyl chloride to protect the nitrogen at position 1 during synthesis, followed by palladium-catalyzed cross-coupling and deprotection with tetrabutylammonium fluoride (TBAF).

Industrial Scale Considerations

Industrial synthesis optimizes these routes by:

  • Employing continuous flow reactors for enhanced reaction control and scalability.
  • Using automated systems and catalysts to improve yield consistency.
  • Applying robust purification methods such as crystallization and chromatography to ensure high purity (>95%).

Reaction Types and Conditions

Reaction Type Reagents Typical Conditions Outcome
Oxidation Hydrogen peroxide, potassium permanganate Mild to moderate temperature, aqueous or organic solvents Formation of oxo derivatives from methanamine group
Reduction Lithium aluminum hydride, catalytic hydrogenation Anhydrous solvents, inert atmosphere Conversion of nitriles or imines to amines
Substitution Amines, thiols, halides (nucleophiles) Polar aprotic solvents, controlled temperature Modification or replacement of methanamine substituent

Mechanistic Insights

The key step in the synthesis involves nucleophilic substitution or reductive amination at the 3-position of the pyrrolo[2,3-b]pyridine core. The amine nucleophile attacks electrophilic centers (e.g., chloroacetyl intermediates or activated pyridine derivatives), followed by methylation to stabilize the amine as the N-methyl derivative. Protective group chemistry is often employed to avoid side reactions on the pyrrole nitrogen.

Analytical Characterization

Technique Purpose Key Observations
NMR Spectroscopy (¹H and ¹³C) Structural confirmation Aromatic protons δ 7.0–8.2 ppm; methylene/methyl groups δ 2.1–3.6 ppm; methyl protons at δ ~2.16 ppm for N-methyl group
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak [M+H]⁺ at m/z 176.11 for C₁₀H₁₃N₃ derivative
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >95% typically achieved with UV detection at 254 nm

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Direct amination with methylamine Pyrrolo[2,3-b]pyridine derivatives Methylamine, DMF, reflux Reflux in polar solvent ~56% Requires careful stoichiometry control
Chloroacetyl intermediate amination 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Methylamine Polar solvent, mild heating Moderate Allows selective functionalization
Methylation of amine Methanamine derivative Iodomethane, DMF, 0°C to RT Alkylation ~72% Purified by crystallization
Protective group strategy with Pd-catalysis N-protected pyrrolo[2,3-b]pyridine Benzenesulfonyl chloride, Pd(0), TBAF Multi-step, anhydrous conditions Variable Enables selective substitution

Chemical Reactions Analysis

Amine Functional Group Reactions

The primary amine moiety undergoes characteristic nucleophilic reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides. For example:

  • Acetylation : Treatment with acetyl chloride in dichloromethane yields N-acetyl derivatives (85% yield, 24 hr, RT) .

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF produces tert-butyl carbamate derivatives (92% yield, DMAP catalyst) .

Reactivity Comparison

ReagentProduct TypeYieldConditions
Acetyl chlorideAcetamide85%DCM, RT, 24 hr
Boc₂OBoc-protected amine92%THF, DMAP, 0°C→RT

Heterocyclic Ring Reactions

The pyrrolo[2,3-b]pyridine core participates in electrophilic substitutions and cross-coupling:

Electrophilic Substitution

  • Iodination : NBS/I₂ in DMF selectively iodinates the 5-position (78% yield, 60°C, 6 hr) .

  • Formylation : Vilsmeier-Haack reaction with POCl₃/DMF introduces a formyl group at C-3 (83% yield, 60°C, 3.5 hr) .

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at C-5:

Boronic AcidCatalyst SystemYieldReference
4-CF₃-C₆H₄-B(OH)₂Pd(PPh₃)₄, K₂CO₃74%
3-pyridyl-B(OH)₂Pd(dppf)Cl₂, Cs₂CO₃68%

Condensation Reactions

The amine group facilitates imine or enamine formation:

Knoevenagel Condensation

With ethyl cyanoacetate under acidic conditions, forms α,β-unsaturated nitriles (63% yield, HCl/EtOH, 70°C) .

Reductive Amination

The primary amine participates in one-pot reductive amination with ketones:

KetoneReducing AgentSolventYield
CyclohexanoneNaBH₃CNMeOH77%
AcetophenoneBH₃·THFTHF81%

Data adapted from kinase inhibitor synthesis protocols .

Acid-Base Reactions

  • Salt Formation : Reacts with HCl in diethyl ether to form water-soluble hydrochloride salts (quantitative yield) .

  • Deprotonation : Treatment with LDA at −78°C generates a strong base for alkylation (e.g., methyl iodide, 65% yield) .

Stability Under Reaction Conditions

Critical parameters influencing reaction outcomes:

ConditionTolerance LimitDegradation Observed
Temperature<100°C (prolonged)Ring opening >110°C
pH5–9Deamination at pH <3
Oxidative AgentsH₂O₂ <5%N-oxide formation

Thermogravimetric analysis (TGA) shows stability up to 215°C .

Scientific Research Applications

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of receptor tyrosine kinases, which are involved in various cellular processes.

    Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit specific signaling pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves the inhibition of receptor tyrosine kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways often associated with cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Pyrrolo[2,3-b]pyridine Core

(1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine
  • CAS : 933691-76-0
  • Molecular Formula : C₈H₉N₃
  • Molecular Weight : 147.18 g/mol
  • Key Difference: The methanamine group is attached at the 2-position instead of the 3-position.
{1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine
  • CAS : 1638768-43-0
  • Molecular Formula : C₉H₁₁N₃
  • Molecular Weight : 161.20 g/mol
  • Key Difference : A methyl group is present at the 1-position (nitrogen of the pyrrole ring), and the methanamine is at the 6-position. This substitution pattern modifies solubility and metabolic stability compared to the target compound .

Core Modifications: Pyrrolo[2,3-c]pyridine Derivatives

(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)methanamine
  • CAS : 1523152-18-2
  • Molecular Formula : C₉H₁₁N₃
  • Molecular Weight : 161.20 g/mol
  • Key Difference: The pyrrolopyridine core shifts to a [2,3-c] fusion (vs. [2,3-b] in the target compound), altering nitrogen atom positions.

Functional Group Variations

N,N-dimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
  • CAS : 5654-92-2
  • Molecular Formula : C₁₀H₁₃N₃
  • Molecular Weight : 175.23 g/mol
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
  • CAS : 869335-48-8
  • Molecular Formula : C₈H₉N₃
  • Molecular Weight : 147.18 g/mol
  • Key Difference : Replaces the methanamine group with a primary amine at the 4-position. This simplification reduces steric bulk but may decrease receptor selectivity .

Hybrid Structures with Additional Rings

(S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo[4,3-b]pyridazin-6-amine
  • CAS: Not provided
  • Molecular Formula : C₁₈H₂₀N₈
  • Molecular Weight : 348.41 g/mol
  • Key Difference : Incorporates a triazolopyridazine moiety linked to the pyrrolopyridine core via an ethyl chain. This hybrid structure enhances target specificity but introduces synthetic complexity .

Comparative Analysis Table

Compound Name CAS Number Core Structure Substituent Position Molecular Formula Molecular Weight (g/mol) Key Property Difference
Target Compound 1512361-33-9 Pyrrolo[2,3-b]pyridine 3-position methanamine C₉H₁₁N₃ 161.20 Reference standard
(1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine 933691-76-0 Pyrrolo[2,3-b]pyridine 2-position methanamine C₈H₉N₃ 147.18 Altered electronic effects
{1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine 1638768-43-0 Pyrrolo[2,3-b]pyridine 6-position methanamine C₉H₁₁N₃ 161.20 Increased steric hindrance
(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)methanamine 1523152-18-2 Pyrrolo[2,3-c]pyridine 5-position methanamine C₉H₁₁N₃ 161.20 Modified nitrogen positioning
N,N-dimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine 5654-92-2 Pyrrolo[2,3-b]pyridine 3-position dimethylamine C₁₀H₁₃N₃ 175.23 Enhanced lipophilicity

Research Implications

  • Synthetic Accessibility : Derivatives with simpler substitution patterns (e.g., primary amines) may offer cost-effective synthesis routes but trade off potency .

Biological Activity

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₉N₃
  • Molecular Weight : 147.181 g/mol
  • IUPAC Name : this compound

This compound features a pyrrolo[2,3-b]pyridine core, which is known to exhibit various biological activities due to its structural properties.

1. Kinase Inhibition

This compound has been studied for its potential as a kinase inhibitor. Kinases are crucial in various signaling pathways and are often targets for cancer therapies. Research indicates that derivatives of pyrrolo[2,3-b]pyridine can inhibit specific kinases effectively:

CompoundKinase TargetIC₅₀ (µM)
Example AKinase A0.064
Example BKinase B0.115

The inclusion of an N-methyl group has been shown to enhance potency against certain kinases, suggesting that modifications at this position can significantly influence biological activity .

2. Antiparasitic Activity

Studies have demonstrated that the compound exhibits antiparasitic properties. For instance, modifications to the pyridine ring can affect the efficacy against parasites:

Compound VariationEC₅₀ (µM)
Unmodified Compound0.577
N-methyl Substituted0.064
Pyridyl Substituted0.177

The presence of the N-methyl group is critical for maintaining activity against parasites, as it appears to stabilize the compound's interaction with biological targets .

3. Anticancer Activity

Recent research has highlighted the anticancer potential of this compound and its derivatives. The compound's ability to inhibit cancer cell proliferation has been documented in various studies:

Compound% Inhibition at 10 µM
Compound A36%
Compound B43%
N-methyl Variant81%

These results indicate that structural modifications can lead to enhanced anticancer activity, making this compound a candidate for further development in cancer therapeutics .

Case Study 1: Anticancer Efficacy

A study published in Nature investigated the effects of this compound on various cancer cell lines. The results showed significant inhibition of cell growth in breast and lung cancer models, with an IC₅₀ value lower than many existing chemotherapeutics.

Case Study 2: Antiparasitic Mechanism

In another study focused on antiparasitic activity, researchers explored how the compound interacts with specific enzymes in parasites. The findings suggested that the N-methyl substitution enhances binding affinity and specificity towards parasitic targets, leading to improved therapeutic outcomes.

Q & A

Q. What are the established synthetic routes for N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, and how are the products characterized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For example, a dimethyl analog (N,N-dimethyl variant) was prepared by reacting pyrrolo[2,3-b]pyridine derivatives with methylamine equivalents under reflux, yielding 56% product after silica gel chromatography . Characterization involves:
  • 1H/13C NMR : Confirms substitution patterns (e.g., δ 2.16 ppm for N-methyl protons) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ observed at m/z 176.11 vs. calculated 175.11) .
  • Melting Point : 143–145°C as a purity indicator .

Table 1 : Synthetic Conditions for Pyrrolo[2,3-b]pyridine Derivatives

Reaction StepReagents/ConditionsYieldCharacterization Methods
MethylationMeI, NaH, THF56%NMR, HRMS, MP
PurificationSilica gel (MeOH/DCM)-TLC (Rf = 0.13)

Q. What spectroscopic techniques are most effective for confirming the structure of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine?

  • Methodological Answer :
  • 1H NMR : Identifies methyl groups (singlet at δ 2.16 ppm) and aromatic protons (δ 7.06–8.22 ppm) .
  • 13C NMR : Detects quaternary carbons (e.g., δ 148.80 ppm for pyrrolo[2,3-b]pyridine) .
  • HRMS : Ensures molecular ion consistency (e.g., [M+H]+ deviation < 0.01 Da) .
  • IR Spectroscopy : Confirms functional groups (e.g., NH stretches at 3131 cm⁻¹ in related compounds) .

Q. What role does the pyrrolo[2,3-b]pyridine scaffold play in the compound’s interaction with biological targets?

  • Methodological Answer : The scaffold enables π-π stacking and hydrogen bonding with biomolecules. For example, dimethyl analogs stabilize c-MYC G-quadruplex DNA, studied via FRET melting assays and molecular docking . Researchers should:
  • Design assays : Use fluorescence-based binding studies (e.g., competition with thiazole orange).
  • Validate targets : Pair with X-ray crystallography (e.g., ligand-protein co-crystals) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Solvent Optimization : Compare DMF (high polarity) vs. THF (moderate) for reaction efficiency .
  • Purification : Employ preparative HPLC for challenging impurities (e.g., diastereomers resolved with chiral columns) .

Table 2 : Optimization Strategies for Yield Improvement

ParameterBaseline (56% Yield) Optimized Approach
Reaction Time12 h18 h (slow addition)
Temperature80°C100°C (microwave)
Catalyst Loading5 mol% Pd10 mol% Pd with ligand

Q. What strategies are employed to resolve contradictions in biological activity data for pyrrolo[2,3-b]pyridine derivatives across different studies?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition assays) to normalize activity .
  • Meta-Analysis : Compare IC50 values across studies, accounting for cell line variability (e.g., HEK293 vs. HeLa) .
  • Structural Validation : Confirm compound integrity in biological samples via LC-MS to rule out degradation .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine to G-quadruplex DNA structures?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model ligand-DNA interactions (e.g., stacking with guanine tetrads) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .
  • Free Energy Calculations : Apply MM-GBSA to predict ΔGbinding (correlate with experimental ΔTm from FRET) .

Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) in pyrrolo[2,3-b]pyridine-based compounds?

  • Methodological Answer :
  • Substitution Libraries : Synthesize analogs with varied N-alkyl groups (e.g., ethyl, isopropyl) and test in dose-response assays .
  • 3D-QSAR : Develop CoMFA models using steric/electrostatic fields from aligned ligands .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors at position 3) .

Q. What are the common impurities encountered during the synthesis of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, and how are they identified?

  • Methodological Answer :
  • Byproducts : Over-methylation (e.g., N,N-dimethyl variants detected via HRMS ).
  • Degradation Products : Oxidized pyrrolo rings (identified by LC-MS with [M+16] peaks) .
  • Resolution : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

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